Cas no 2248883-22-7 (2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride)

2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-26606750
- Z2855073517
- 2-{1',2'-dihydrospiro[cyclopentane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride
- 2248883-22-7
- Spiro[cyclopentane-1,3′-[3H]indole]-1′(2′H)-ethanesulfonyl fluoride
- 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride
-
- インチ: 1S/C14H18FNO2S/c15-19(17,18)10-9-16-11-14(7-3-4-8-14)12-5-1-2-6-13(12)16/h1-2,5-6H,3-4,7-11H2
- InChIKey: GCBGAXWKXYPDFW-UHFFFAOYSA-N
- ほほえんだ: C12(C3=C(N(CCS(F)(=O)=O)C1)C=CC=C3)CCCC2
計算された属性
- せいみつぶんしりょう: 283.10422815g/mol
- どういたいしつりょう: 283.10422815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 425
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 440.0±38.0 °C(Predicted)
- 酸性度係数(pKa): 4.63±0.20(Predicted)
2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606750-0.05g |
2-{1',2'-dihydrospiro[cyclopentane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride |
2248883-22-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluorideに関する追加情報
Introduction to 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride (CAS No. 2248883-22-7) in Modern Chemical Biology
2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride, identified by its CAS number 2248883-22-7, represents a structurally complex and functionally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of spirocyclic indole derivatives, which are known for their unique pharmacological properties and potential applications in drug discovery. The presence of both spirocyclic and indole moieties in its molecular framework endows it with distinctive chemical and biological characteristics, making it a promising candidate for further exploration.
The spirocyclic structure of this compound, specifically the 1',2'-dihydrospirocyclopentane moiety, contributes to its rigidity and stability, which are critical factors in the design of bioactive molecules. Spirocyclic compounds often exhibit enhanced binding affinity and selectivity due to their constrained conformations, which can be advantageous in the development of targeted therapies. In contrast, the indole ring is a well-documented pharmacophore found in numerous bioactive natural products and pharmaceuticals. Its ability to interact with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions makes it a valuable component in medicinal chemistry.
The ethane-1-sulfonyl fluoride substituent at the terminal position of the molecule introduces a reactive sulfonyl group that can undergo various transformations under controlled conditions. Sulfonyl fluorides are particularly useful in medicinal chemistry due to their ability to participate in sulfonylation reactions, which are widely employed in the synthesis of peptidomimetics and other bioactive molecules. The reactivity of the sulfonyl fluoride group allows for further functionalization, enabling the construction of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride and biological targets. These studies have highlighted its potential as an inhibitor or modulator of key enzymes and receptors involved in various disease pathways. For instance, computational simulations suggest that this compound may interact with enzymes such as kinases or proteases through its spirocyclic and indole moieties, potentially disrupting aberrant signaling pathways associated with cancer or inflammatory diseases.
In vitro studies have begun to elucidate the biochemical properties of this compound. Initial experiments indicate that it exhibits moderate solubility in common organic solvents, which is favorable for its use in biochemical assays and high-throughput screening (HTS) platforms. Furthermore, preliminary pharmacokinetic assessments suggest that it possesses reasonable metabolic stability, although further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile. These findings are crucial for evaluating its suitability as a lead compound for drug development.
The synthesis of 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride represents a significant challenge due to its complex architecture. However, recent methodological advancements in organic synthesis have made it more feasible to construct such intricate molecules. Techniques such as transition-metal-catalyzed coupling reactions and asymmetric synthesis have been instrumental in achieving high yields and enantiopurity during its preparation. These developments not only enhance the accessibility of this compound but also pave the way for the synthesis of analogs with modified properties.
One particularly exciting area of research involves the exploration of 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride as a scaffold for drug discovery programs targeting neurological disorders. The indole moiety is known to interact with serotonin receptors, which play a critical role in conditions such as depression and anxiety. By leveraging computational screening and structure-based drug design strategies, researchers aim to identify derivatives of this compound that exhibit enhanced efficacy and selectivity for specific serotonin receptor subtypes. Preliminary data suggest that certain analogs may possess antidepressant-like effects without causing unwanted side effects associated with conventional serotonergic drugs.
Another emerging application lies in the field of immunotherapy. The unique structural features of this compound make it an attractive candidate for modulating immune responses. Specifically, researchers are investigating its potential as an immunomodulatory agent by examining its interactions with immune cell surface receptors and intracellular signaling pathways. Early studies indicate that it may influence cytokine production and immune cell differentiation, offering a novel approach to treating autoimmune diseases or enhancing anti-tumor immune responses.
The role of sulfonyl fluorides in medicinal chemistry cannot be overstated. These functional groups have been successfully incorporated into numerous therapeutic agents due to their versatility in chemical transformations and their ability to enhance molecular interactions with biological targets. The sulfonyl group provides a site for further derivatization through nucleophilic substitution reactions, allowing chemists to explore diverse chemical space rapidly. Additionally, sulfonyl fluorides often improve binding affinity by increasing hydrophobicity and participating in hydrogen bonding networks within protein binding pockets.
Future directions for research on 2-{1',2'-dihydrospirocyclopentane-1,3'-indole-1'-yl}ethane-1-sulfonyl fluoride include optimizing synthetic routes for scalability and cost-effectiveness, as well as conducting more extensive preclinical studies to evaluate its safety profile and therapeutic potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating laboratory findings into clinical applications. By leveraging interdisciplinary approaches and state-of-the-art technologies, researchers hope to unlock the full therapeutic potential of this promising compound.
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